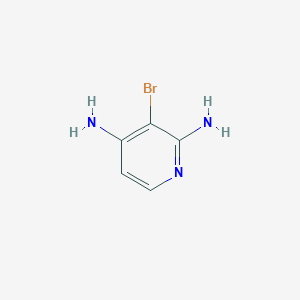

3-Bromopyridine-2,4-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The closest compound I found is “4-Bromopyridine-2,3-diamine” which has a molecular weight of 188.03 . It’s a solid substance that should be stored in a dark place, under an inert atmosphere, and at a temperature between 2-8°C .

Synthesis Analysis

While specific synthesis methods for “3-Bromopyridine-2,4-diamine” were not found, there are general methods for synthesizing bipyridine derivatives . For example, Suzuki coupling between pyridyl boronic acids and bromopyridines in the presence of Pd(PPh 3) 4 and Na 2 CO 3 .Molecular Structure Analysis

The InChI code for “4-Bromopyridine-2,3-diamine” is1S/C5H6BrN3/c6-3-1-2-9-5(8)4(3)7/h1-2H,7H2,(H2,8,9) . This can be used to generate a 3D structure of the molecule. Chemical Reactions Analysis

A related compound, “3-{2-(5-bromothiazol-2-yl)diazenyl}-4-bromopyridine-2,6-diamine”, was synthesized by diazotization of 5-bromothiazol-2-amine in coupling with 4-bromopyridine-2, 6-diamine to yield an azo dye .It should be stored in a dark place, under an inert atmosphere, and at a temperature between 2-8°C .

Aplicaciones Científicas De Investigación

Halogen Atom Migration in Halogeno-Derivatives

Research by Hertog and Schogt (2010) demonstrated that in the chlorination of 3-bromo-2,4-dihydroxypyridine, the chlorine atom enters the 3-position, causing the bromine atom to shift from this position to the 5-position. This study provides insights into halogen atom migration in halogeno-derivatives of pyridine, which is essential for understanding the chemical behavior of such compounds (Hertog & Schogt, 2010).

Palladium-Mediated N-Arylation of Heterocyclic Diamines

Cabello-Sanchez et al. (2007) explored the chemoselectivity of the palladium-mediated reaction of bromobenzene with heterocyclic diamines. This study is significant in understanding the reactions of compounds like 3-bromopyridine-2,4-diamine with different ligands and under various conditions, contributing to the field of organic synthesis and catalysis (Cabello-Sanchez et al., 2007).

Deprotonation-Transmetalation Pathways

Karig, Spencer, and Gallagher (2001) investigated the regioselective deprotonation of 3-bromopyridine, followed by Li/Zn transmetalation. This study is crucial for the development of new methods for synthesizing substituted pyridines, a class of compounds with broad applications in pharmaceuticals and materials science (Karig, Spencer, & Gallagher, 2001).

Bromination and Tautomerism in Pyridines

The work of Kolder and Hertog (2010) on the bromination of 2,4-dihydroxypyridine and its derivatives provides insights into the tautomerism and structural changes during bromination, a reaction relevant to the chemical modifications of compounds like 3-bromopyridine-2,4-diamine (Kolder & Hertog, 2010).

Synthesis of Polyhalogenated Bipyridines

Abboud et al. (2010) demonstrated the synthesis of polyhalogenated bipyridines from dihalopyridines, offering a pathway for creating complex structures that include 3-bromopyridine-2,4-diamine. This research contributes to the synthesis of novel organic compounds with potential applications in various fields (Abboud et al., 2010).

Safety And Hazards

“4-Bromopyridine-2,3-diamine” is classified as a dangerous substance. It has a GHS05 pictogram, and its hazard statements include H314, which indicates it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing its dust, fume, gas, mist, vapors, or spray, and using personal protective equipment .

Direcciones Futuras

While specific future directions for “3-Bromopyridine-2,4-diamine” were not found, research into the synthesis of bipyridine derivatives continues to be an active field . These compounds have a wide range of applications, including use in biologically active molecules, ligands in transition-metal catalysis, photosensitizers, viologens, and in supramolecular structures .

Propiedades

IUPAC Name |

3-bromopyridine-2,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3/c6-4-3(7)1-2-9-5(4)8/h1-2H,(H4,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVKFROUJVVIUSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1N)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50505878 |

Source

|

| Record name | 3-Bromopyridine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50505878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromopyridine-2,4-diamine | |

CAS RN |

72921-94-9 |

Source

|

| Record name | 3-Bromopyridine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50505878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[b]thiophene-2-acetonitrile](/img/structure/B1280512.png)